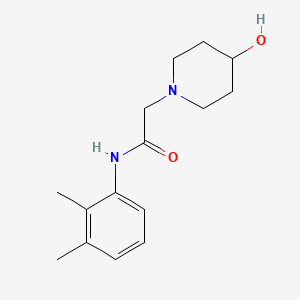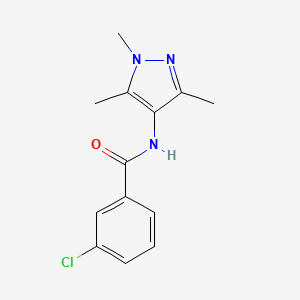
3-chloro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 271.74 g/mol. This compound is also known by its chemical name, CTB, and has been studied extensively for its ability to modulate the activity of certain proteins in cells.
作用机制
The mechanism of action of CTB involves its ability to bind to certain proteins in cells, such as the protein kinase CK2. This binding results in a conformational change in the protein, which can either activate or inhibit its activity. CTB has been shown to selectively bind to certain regions of these proteins, which allows for precise modulation of their activity.
Biochemical and Physiological Effects:
CTB has been shown to have a variety of biochemical and physiological effects in cells. It has been found to inhibit the activity of certain enzymes, such as CK2, which can lead to a decrease in cell proliferation and survival. Additionally, CTB has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have anti-inflammatory properties, which may make it useful in the treatment of certain inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of CTB in lab experiments is its selectivity for certain proteins, which allows for precise modulation of their activity. Additionally, CTB is relatively easy to synthesize and can be obtained in high purity. However, one limitation of CTB is its potential toxicity, which may limit its use in certain experiments. Additionally, the effects of CTB may be dependent on the specific cell type and experimental conditions, which may make it difficult to generalize its effects.
未来方向
There are several potential future directions for research on CTB. One area of study is in the development of CTB-based therapies for cancer and other diseases. Additionally, further research is needed to elucidate the precise mechanisms of action of CTB and its effects on different cell types. Finally, the development of more selective and potent CTB analogs may lead to new insights into the function of specific proteins in cells.
合成方法
The synthesis of 3-chloro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide involves several steps, including the reaction of 4-chlorobenzoic acid with 1,3,5-trimethylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to form the final product. This method has been optimized to yield high purity CTB with good yields.
科学研究应用
CTB has been shown to have a variety of potential applications in scientific research. One of the most promising areas of study is in the field of cancer research, where CTB has been found to inhibit the activity of certain proteins involved in tumor growth and metastasis. Additionally, CTB has been used as a tool to study the function of specific proteins in cells, as it can selectively bind to and modulate the activity of these proteins.
属性
IUPAC Name |
3-chloro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-8-12(9(2)17(3)16-8)15-13(18)10-5-4-6-11(14)7-10/h4-7H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYVQEGXDUBVKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

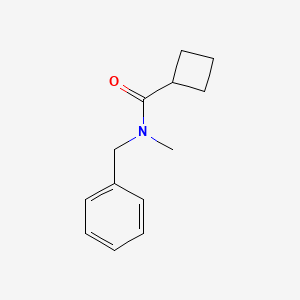
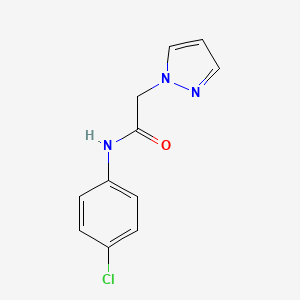

![2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide](/img/structure/B7475368.png)


![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide](/img/structure/B7475378.png)

![(3R,7aS)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7475393.png)
![4-[[(5-Nitropyridin-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B7475396.png)
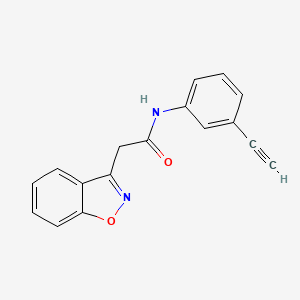
![N-cyclopropyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7475405.png)
![4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7475426.png)
